molecular formula C24H24N2O5S2 B2426757 Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 476641-26-6

Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2426757
CAS No.: 476641-26-6
M. Wt: 484.59
InChI Key: PJDFJUZENLSWKZ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that features a combination of indoline, sulfonyl, benzamido, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indoline derivative, followed by sulfonylation to introduce the sulfonyl group. The benzamido group is then introduced through an amide coupling reaction. Finally, the thiophene carboxylate moiety is incorporated through a series of condensation reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival. This can lead to cell cycle arrest and apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indoline derivatives, sulfonyl-containing compounds, and thiophene-based molecules. Examples include:

Uniqueness

What sets Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, from drug development to materials science .

Properties

IUPAC Name

ethyl 2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S2/c1-4-31-24(28)21-15(2)16(3)32-23(21)25-22(27)18-9-11-19(12-10-18)33(29,30)26-14-13-17-7-5-6-8-20(17)26/h5-12H,4,13-14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDFJUZENLSWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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